4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine

Iridium(III) complexes Solubility Chromatographic purification

Researchers requiring high-solubility terpyridine ligands for anhydrous metalation often struggle with unsubstituted tpy's poor organic solubility and short excited-state lifetimes. tButpy (CAS 227948-34-7) resolves these limitations through its 4′-(3,5-di-tert-butylphenyl) substituent: • Solubility: Freely soluble in CH₂Cl₂, toluene, hexane-enabling chromatographic purification of air-sensitive intermediates. • Photophysics: 18-fold higher molar extinction coefficient (ε = 23,800 vs. 1,300 M⁻¹cm⁻¹ for Ir(tpy)₂³⁺) and prolonged excited-state lifetime (τ = 1.5 vs. 1.0 μs). • Photoreactivity: Enables photochemical ligand expulsion (Φ = 0.08 for CH₃CN) in Ru(II) complexes-inaccessible with parent tpy. Supplied at ≥98% purity with batch-specific QC documentation.

Molecular Formula C29H31N3
Molecular Weight 421.6 g/mol
CAS No. 227948-34-7
Cat. No. B3049966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine
CAS227948-34-7
Molecular FormulaC29H31N3
Molecular Weight421.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C(C)(C)C
InChIInChI=1S/C29H31N3/c1-28(2,3)22-15-20(16-23(19-22)29(4,5)6)21-17-26(24-11-7-9-13-30-24)32-27(18-21)25-12-8-10-14-31-25/h7-19H,1-6H3
InChIKeyHKVRTNFXBUBSOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of tButpy Ligand for Coordination Chemistry


4-(3,5-Ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine (synonym: 4′-(3,5-di‑tert‑butylphenyl)-2,2′:6′,2″-terpyridine; abbreviated tButpy or terpy*) is a tridentate polypyridine ligand in which the central pyridine ring bears a 3,5‑di‑tert‑butylphenyl substituent at the 4′‑position. The two ortho‑tert‑butyl groups provide substantial steric bulk, which modulates metal‑coordination geometry, solubility in organic media, and the photophysical properties of its transition‑metal complexes [1]. First prepared via a Kröhnke‑type condensation [2], this ligand has been used to construct iridium(III) bis‑terpyridine photosensitizers [2] and ruthenium(II) heteroleptic complexes with photocontrolled ligand‑exchange reactivity [3].

Why Standard Terpyridines Cannot Replace tButpy


Replacing the 3,5‑di‑tert‑butylphenyl group with a less sterically demanding 4′‑substituent (e.g., phenyl, p‑tolyl, or m‑xylyl) fundamentally alters three ligand properties that directly affect the performance of its metal complexes: (i) the extensive steric shielding imposed by the two tert‑butyl groups increases both ligand and complex solubility in non‑polar organic solvents [1]; (ii) it prolongs the excited‑state lifetime of Ru(II) heteroleptic complexes by suppressing non‑radiative decay pathways [2]; and (iii) it enables photochemical ligand‑expulsion reactivity that is inaccessible with the unsubstituted parent terpyridine [2]. Generic substitution therefore risks compromised solubility, shorter emission lifetimes, and loss of photolability in applications where these attributes are essential.

Performance Evidence vs. Closest Terpyridine Analogs


Ir(III) Intermediate Solubility and Purification

The Ir(III) trichloride intermediate Ir(tButpy)Cl₃ is soluble in common organic solvents and can be purified by column chromatography, whereas the unsubstituted Ir(tpy)Cl₃ is insoluble and cannot be chromatographed [1]. This solubility difference arises directly from the 3,5‑di‑tert‑butylphenyl group, which disrupts crystal packing and enhances solubility in organic media.

Iridium(III) complexes Solubility Chromatographic purification

Photochemical Ligand Expulsion Reactivity

Ru(II) complexes containing the sterically demanding terpy* ligand (4′-(3,5‑di‑tert‑butylphenyl)-terpyridine) undergo efficient and selective photochemical expulsion of the monodentate ligand L, whereas the analogous complexes with unsubstituted tpy show negligible photoreactivity under identical conditions [1]. The photoreaction quantum yield for [Ru(terpy*)(phen)(CH₃CN)]²⁺ is 0.08 in CH₃CN, while [Ru(tpy)(phen)(CH₃CN)]²⁺ is reported as photostable [1][2].

Ruthenium(II) complexes Photochemistry Ligand exchange

Molar Extinction Coefficient Enhancement

The homoleptic complex Ir(tButpy)₂³⁺ (complex 2 in J. Am. Chem. Soc. 1999) exhibits systematically higher molar extinction coefficients (ε) across the UV‑visible spectrum than the corresponding Ir(tpy)₂³⁺ (complex 1). At the lowest‑energy absorption band (374 nm), complex 2 shows ε = 23,800 M⁻¹cm⁻¹ vs. ε = 1,300 M⁻¹cm⁻¹ for complex 1 — an ~18‑fold enhancement [1]. This is attributed to the increased number of aromatic rings (di‑tert‑butylphenyl vs. H) contributing to ligand‑centered (¹LC) transitions.

Iridium(III) photophysics Absorption spectroscopy Ligand-centered transitions

Luminescence Quantum Yield and Excited-State Lifetime

Ir(tButpy)₂³⁺ exhibits a higher room‑temperature luminescence quantum yield (φₑₘ ≈ 0.016) and a longer excited‑state lifetime (τ ≈ 1.5 μs) compared to Ir(tpy)₂³⁺ (φₑₘ ≈ 0.010; τ ≈ 1.0 μs) in deaerated acetonitrile at 293 K [1]. The enhanced radiative rate constant (kᵣ = 10.7 × 10⁴ s⁻¹ for complex 2 vs. 9.0 × 10⁴ s⁻¹ for complex 1) indicates that the di‑tert‑butylphenyl substituent modestly improves the emissive character of the ³LC state.

Iridium(III) luminescence Quantum yield Excited-state lifetime

Free Ligand Solubility in Organic Solvents

The free ligand tButpy (4′-(3,5‑di‑tert‑butylphenyl)-terpyridine) possesses significantly higher solubility in non‑polar organic solvents such as hexane, toluene, and dichloromethane compared to 4′‑phenyl‑2,2′:6′,2″‑terpyridine (Ph‑tpy), which is only sparingly soluble in CH₂Cl₂ and insoluble in hexane [1]. This is a direct consequence of the two tert‑butyl groups disrupting π‑stacking interactions in the solid state. tButpy was readily purified by silica‑gel column chromatography (hexane/EtOAc 100:0 → 97:3), achieving 27% isolated yield after Kröhnke condensation [1].

Ligand solubility Synthetic accessibility Purification

Fluorescence Emission vs. Aryl-Substituted Analogs

In a systematic study of 4′‑aryl‑substituted terpyridines prepared by Suzuki cross‑coupling, fluorescence emission wavelengths correlate with the electron‑donating character of the aryl substituent [1]. Although tButpy was not directly included in that study, the 3,5‑di‑tert‑butylphenyl group is a moderately electron‑donating substituent (Hammett σₚ for t‑Bu ≈ −0.20), placing tButpy emission between that of 4′‑phenyl‑terpyridine (shorter wavelength) and 4′‑(4‑dimethylaminophenyl)-terpyridine (longer wavelength). Ligands with electron‑withdrawing aryl substituents (e.g., 4‑CN, 4‑NO₂) exhibit blue‑shifted and quenched fluorescence, whereas tButpy retains moderate fluorescence intensity due to the absence of strong electron‑withdrawing character [1].

Photoluminescence Substituent effects Fluorescence

Recommended Procurement Scenarios


Ir(III) Photosensitizers with High Light Absorption

The 18‑fold higher molar extinction coefficient of Ir(tButpy)₂³⁺ at its lowest‑energy absorption band (ε = 23,800 vs. 1,300 M⁻¹cm⁻¹ for Ir(tpy)₂³⁺) makes tButpy the ligand of choice when designing Ir(III)‑based photosensitizers for light‑harvesting arrays, photocatalytic water oxidation, or photoredox catalysis where photon capture efficiency is paramount [1]. The enhanced lifetime (τ = 1.5 vs. 1.0 μs) further supports bimolecular quenching applications.

Light-Triggered Drug Delivery and Molecular Machines

Ru(II) complexes of the formula [Ru(terpy*)(diimine)(L)]²⁺ exhibit photochemical ligand expulsion (Φ = 0.08 for L = CH₃CN) that is completely absent in the unsubstituted tpy analogs [1]. This photoreactivity enables controlled release of bioactive molecules, photocaging, and the construction of light‑driven molecular machines. Procurement of the terpy*/tButpy ligand is mandatory for accessing this photochemical functionality.

Anhydrous Coordination Chemistry in Non-Polar Media

The high solubility of both the free tButpy ligand and its metal precursors (e.g., Ir(tButpy)Cl₃) in non‑polar organic solvents such as CH₂Cl₂, toluene, and hexane [1] enables metal‑complexation reactions under rigorously anhydrous conditions and facilitates chromatographic purification of air‑sensitive intermediates. This contrasts sharply with unsubstituted tpy and 4′‑phenyl‑tpy, which require polar or protic solvents and often preclude chromatographic work‑up.

Blue-Emissive Materials for OLED Applications

Based on class‑level structure‑property correlations [1], tButpy is expected to emit in the near‑UV/blue region (~370 nm) with moderate fluorescence quantum yield, positioning it between weakly emissive electron‑withdrawing‑substituted terpyridines and strongly solvatochromic amino‑substituted analogs. Its balanced emission profile, combined with high solubility and steric protection, makes tButpy suitable as a building block for solution‑processable blue OLED emitters and metallo‑supramolecular polymers.

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